2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
The compound appears to contain several functional groups, including a thiazole, a thiadiazole, and a nitrophenyl group. Thiazoles and thiadiazoles are heterocyclic compounds that contain sulfur and nitrogen in their rings. They are often found in various pharmaceuticals due to their diverse biological activities . The nitrophenyl group is a common functional group in organic chemistry, known for its ability to participate in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry methods .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could make the phenyl ring more susceptible to electrophilic aromatic substitution. The sulfur atoms in the thiazole and thiadiazole rings could potentially participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of multiple polar functional groups could influence its solubility in different solvents. Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Compounds with thiazole and thiadiazole rings, such as zinc phthalocyanine derivatives, have shown remarkable potential as Type II photosensitizers for photodynamic therapy (PDT) in cancer treatment. Their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make them excellent candidates for targeting cancer cells through light-induced therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Agents
Thiazole and 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer activities, particularly against Hepatocellular carcinoma cell lines. The structure–activity relationships of these compounds suggest their potent anticancer properties, making them valuable for further development as therapeutic agents (Gomha et al., 2017).
Antimicrobial Agents
New derivatives incorporating pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole moieties pendant to a pyrimidine ring have been synthesized and showed moderate antimicrobial activity. These findings open avenues for the development of new antimicrobial agents based on the structural framework of thiazole and thiadiazole derivatives (Farag et al., 2009).
Future Directions
Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, studying its reactivity, and investigating its physical and chemical properties. Such studies could contribute to fields like medicinal chemistry, synthetic chemistry, and materials science .
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S3/c1-2-11(25-15-16-6-7-24-15)12(21)17-14-19-18-13(26-14)9-4-3-5-10(8-9)20(22)23/h3-5,8,11H,2,6-7H2,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDYXYNXZKITJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])SC3=NCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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